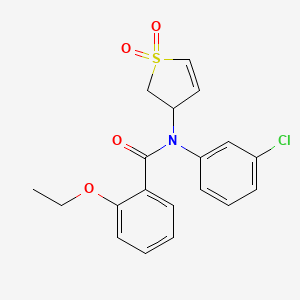

![molecular formula C14H15N3O4 B2897722 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)isobutyramide CAS No. 887872-51-7](/img/structure/B2897722.png)

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)isobutyramide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

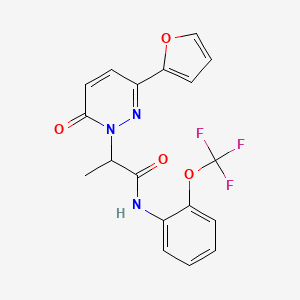

The compound contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is a type of oxygen-containing heterocycle . It also contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The isobutyramide group is a type of carboxamide, which are organic compounds that contain a carbonyl group (C=O) attached to an amine group (NH2).

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 2,3-dihydrobenzo[b][1,4]dioxin ring, possibly through a condensation reaction . The oxadiazole ring could be formed through a cyclization reaction . The isobutyramide group could be introduced through an amide coupling reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 2,3-dihydrobenzo[b][1,4]dioxin, oxadiazole, and isobutyramide moieties . The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule . For example, the oxadiazole ring might undergo reactions typical of heterocycles, such as electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure . For example, its solubility would depend on the polarity of its functional groups .Wissenschaftliche Forschungsanwendungen

Inhibition of Protoporphyrinogen Oxidase

Compounds similar to the query, particularly those involving oxadiazole derivatives, have been studied for their role in inhibiting protoporphyrinogen oxidase. This enzyme is crucial in the biosynthesis of heme and chlorophyll, making these compounds potential candidates for herbicidal activity. The inhibition mechanism provides insights into the development of new herbicides targeting this pathway (Matringe et al., 1989).

Synthesis of Functionalized 4-Aminoimidazoles

Research has shown that gold-catalyzed formal [3 + 2] cycloaddition of ynamides with 4,5-dihydro-1,2,4-oxadiazoles leads to the synthesis of highly functionalized 4-aminoimidazoles. These reactions are significant for creating compounds with potential pharmacological applications, demonstrating the versatility of oxadiazole derivatives in synthesizing novel bioactive molecules (Xu et al., 2017).

Antiproliferative Activities

Another application area is the synthesis of oxadiazole derivatives for evaluating their antiproliferative activities against cancer cells. Certain 1,3,4-oxadiazole derivatives have shown efficacy against various cancer cell lines, highlighting their potential in developing new anticancer agents (Jin et al., 2006).

Anti-inflammatory and Antioxidant Activities

1,3,4-Oxadiazole derivatives have also been synthesized and evaluated for their anti-inflammatory and antioxidant activities. These compounds exhibit promising pharmacological properties, suggesting their potential use in treating inflammation-related diseases and conditions characterized by oxidative stress (Rapolu et al., 2013).

Wirkmechanismus

Target of Action

Similar compounds have been found to have therapeutic potential against alzheimer’s disease , suggesting that it may target enzymes related to this condition, such as cholinesterase .

Mode of Action

It’s known that sulfonamides, a class of compounds to which this molecule belongs, generally work by inhibiting the synthesis of folic acid in bacteria, thereby blocking the production of essential purines .

Biochemical Pathways

Given its potential as a therapeutic agent for alzheimer’s disease , it may be involved in pathways related to neurotransmission and neural plaque formation.

Pharmacokinetics

It’s known that sulfonamides are generally well-absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .

Result of Action

Similar compounds have shown potent therapeutic potential against various gram-negative and gram-positive bacterial strains , suggesting that it may have antibacterial properties.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c1-8(2)12(18)15-14-17-16-13(21-14)9-3-4-10-11(7-9)20-6-5-19-10/h3-4,7-8H,5-6H2,1-2H3,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSPWOPQZFOKDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NN=C(O1)C2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2897644.png)

![1-(4-Methoxyphenyl)-2-methyl-3-[(9-methylpurin-6-yl)amino]propan-2-ol](/img/structure/B2897649.png)

![6-ethyl 3-methyl 2-(3-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2897650.png)

![N-(3,5-Dimethylphenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2897651.png)

![N-tert-butyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2897653.png)

![(2E)-3-(furan-2-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide](/img/structure/B2897657.png)